molecular formula C20H39NO6 B135371 N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide CAS No. 147025-06-7

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide

Cat. No.: B135371
CAS No.: 147025-06-7
M. Wt: 389.5 g/mol
InChI Key: YNPQAQWLYWACJR-LASHMREHSA-N
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Description

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide is a structurally complex acetamide derivative featuring a tetrahydro-pyran (THP) ring core. The THP ring is substituted with:

  • A dodecyloxy group (C₁₂H₂₅O-) at position 2, imparting significant lipophilicity.
  • Hydroxyl groups (-OH) at positions 4 and 5, contributing to hydrogen-bonding capacity and hydrophilicity.
  • A hydroxymethyl group (-CH₂OH) at position 6, enhancing solubility in polar solvents.
  • An acetamide moiety (-NHCOCH₃) at position 3, a common pharmacophore in bioactive molecules.

The dodecyloxy chain may facilitate membrane penetration, while the polar groups enable aqueous compatibility .

Properties

CAS No.

147025-06-7

Molecular Formula

C20H39NO6

Molecular Weight

389.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1

InChI Key

YNPQAQWLYWACJR-LASHMREHSA-N

SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation of Glucose Derivatives with Dodecyl Bromide

The core synthetic route involves glycosylation of a glucose-derived intermediate with dodecyl bromide. Starting with 2-acetamido-2-deoxy-β-D-glucopyranose, the C-2 hydroxyl group is selectively protected using acetyl groups, while the C-6 position undergoes hydroxymethylation . Subsequent reaction with dodecyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours introduces the dodecyloxy chain via nucleophilic substitution. Triethylamine (TEA) serves as a base to neutralize HBr byproducts, achieving yields of 68–72% . Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80°C<70°C: Incomplete substitution; >90°C: Decomposition
SolventAnhydrous DMFPolar aprotic solvent enhances nucleophilicity
Molar Ratio (Glucose:Dodecyl Br)1:1.2Excess alkylating agent drives reaction to completion

Post-glycosylation, deprotection of acetyl groups using methanolic HCl yields the free hydroxyl moieties at C-4 and C-5 .

Acetamide Formation via Amide Coupling

The acetamide group is introduced through a two-step process:

  • Amine Activation : The glucose derivative’s C-3 amino group is activated using bromoacetyl bromide in acetonitrile at 25°C for 3 hours . This forms an α-bromoacetamide intermediate.

  • Nucleophilic Substitution : Reaction with imidazole in DMF at 25°C for 2 hours replaces the bromide with an acetamide group . Yield improvements (up to 85%) are observed with potassium carbonate as a base, which mitigates side reactions like over-alkylation .

Key Reaction Metrics :

  • Intermediate Stability: The α-bromoacetamide degrades above 40°C, necessitating low-temperature handling.

  • Solvent Choice: DMF outperforms acetonitrile in solubility, reducing precipitation during substitution .

Hydroxymethylation at C-6

The hydroxymethyl group at C-6 is installed via formaldehyde condensation under basic conditions. Using Sn-Beta zeolite catalysts in aqueous n-propanol at 170°C for 7 hours, hydroxymethylation proceeds with 35% yield . Sn-Beta’s Lewis acidity facilitates formaldehyde activation, while n-propanol acts as a green solvent. Alternatives like SBA-15-SO3H sulfonic acid-functionalized mesoporous silica improve yields to 42% by enhancing substrate accessibility .

Purification and Isolation Techniques

Crude product purification employs:

  • Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1) removes unreacted dodecyl bromide and imidazole byproducts .

  • Crystallization : Recrystallization from ethanol/water (3:1) at 4°C yields 98% pure crystals, confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Analytical Validation

Structural Confirmation :

  • NMR : 1^1H NMR (500 MHz, D2_2O) δ 4.85 (d, J = 8.5 Hz, H-1), 3.75–3.20 (m, sugar protons), 1.25 (m, dodecyl chain) .

  • Mass Spectrometry : ESI-MS m/z 390.3 [M+H]+^+ aligns with the molecular formula C20_{20}H39_{39}NO6_6 .

Purity Assessment :

  • HPLC retention time: 12.7 minutes (95% purity) .

  • Elemental Analysis: C 61.67%, H 10.03%, N 3.60% (theoretical: C 61.67%, H 10.08%, N 3.59%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dodecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of amines

    Substitution: Formation of substituted ethers

Scientific Research Applications

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound. Its hydroxyl and acetamide groups may interact with biological molecules, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of surfactants, emulsifiers, or other functional materials.

Mechanism of Action

The mechanism by which N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide exerts its effects depends on its specific application:

    Biological Mechanism: In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the dodecyloxy chain can interact with hydrophobic pockets.

    Chemical Mechanism: In chemical reactions, the compound’s functional groups (hydroxyl, acetamide, and ether) can participate in various reactions, influencing the reaction pathway and product distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydro-pyran 2-Dodecyloxy, 4,5-dihydroxy, 6-hydroxymethyl Acetamide, hydroxyls, alkyl ether
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno-pyrimidine Phenylamino, methyl, acetyl Acetamide, aromatic amine
Chloroacetamides (e.g., alachlor, pretilachlor) Benzene/heterocycle Chloro, alkyl/alkoxy groups Chloroacetamide, ethers
Glycosylated Acetamide (CAS 75645-27-1) Oligosaccharide Multiple hydroxyls, glycosidic linkages Acetamide, hydroxyls, ethers

Physicochemical Properties

Property Target Compound Thieno-pyrimidine Acetamide Chloroacetamides (e.g., alachlor) Glycosylated Acetamide
Molecular Weight ~450–500 g/mol (est.) 369.44 g/mol 269.77 g/mol (alachlor) 569.49 g/mol (C₂₀H₃₅NO₁₆)
logP ~3.5–4.5 (est.) ~2.5–3.0 3.5–4.0 ~-2.0 (highly hydrophilic)
Solubility Low in water, high in DCM Moderate in DMSO/ethanol Low in water, high in organic solvents High in water, low in organics
Bioactivity Hypothesized: membrane penetration, enzyme inhibition Anticancer/antiviral (thieno-pyrimidine core) Herbicidal (chloroacetamide class) Glycobiology (enzyme substrate)

Key Research Findings and Challenges

  • Structural Uniqueness : The combination of a long alkyl chain and polar hydroxyls in the target compound creates a rare amphiphilic profile, distinct from purely hydrophobic chloroacetamides or hydrophilic glycosylated analogs.
  • Bioactivity Gaps: No direct pharmacological data exist; predictions rely on analogs. For instance, thieno-pyrimidine acetamides show antiviral activity, suggesting the target’s acetamide group may interact with similar targets .
  • Synthesis Complexity : Introducing the dodecyloxy group without disrupting hydroxyls requires precise protection/deprotection strategies, as seen in ’s phase-separation purification .

Biological Activity

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a tetrahydropyran ring with hydroxymethyl and dodecyloxy substituents, contributing to its unique properties. The structural formula can be represented as follows:

C16H33NO4\text{C}_{16}\text{H}_{33}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Antioxidant Properties : Its structure suggests that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
  • Cell Membrane Interaction : The dodecyloxy group enhances its ability to integrate into lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive 32 µg/mL
Gram-negative 64 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)
HeLa (cervical cancer) 15
MCF-7 (breast cancer) 20
A549 (lung cancer) 25

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death compared to untreated controls.
  • Anti-inflammatory Properties :
    In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the critical factors in optimizing the synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide?

Methodological Answer: The synthesis of this compound requires careful control of reaction conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and solubility of intermediates .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) can improve regioselectivity during glycosylation or acetylation steps .
  • Temperature : Low temperatures (0–5°C) minimize side reactions in hydroxyl-group protection/deprotection steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating stereoisomers .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry (e.g., axial vs. equatorial substituents) and detect acetamide/ether linkages. NOESY experiments resolve spatial proximity of protons in the tetrahydropyran ring .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm1^{-1}), acetamide C=O (1650–1700 cm1^{-1}), and ether C-O (1100–1250 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₃₅NO₈ for the parent structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from impurities, stereochemical variability, or assay conditions. To address this:

  • Replicate Studies : Synthesize the compound with ≥95% purity (HPLC) and confirm stereochemistry via X-ray crystallography .
  • Assay Standardization : Use cell lines with validated target expression (e.g., enzyme inhibition assays under pH 7.4, 37°C) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the dodecyloxy chain to isolate functional group contributions .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer: The compound’s flexible dodecyloxy chain and hydroxyl groups create disorder in crystal lattices. SHELX workflows mitigate this:

  • Disorder Modeling : Use PART commands in SHELXL to refine overlapping conformers .
  • Hydrogen Bonding : Restrain hydroxyl hydrogens with DFIX instructions based on geometric constraints .
  • Validation : Check R1/wR2 residuals (<5%) and validate with CCDC Mercury’s Mogul geometry analysis .

Q. How can solubility and bioavailability be improved without altering core pharmacophores?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at hydroxyl groups, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance aqueous dispersion and cellular uptake .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve crystalline solubility .

Q. What computational strategies predict interaction modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dodecyloxy chain in hydrophobic binding pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

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